4,4'-Cyclohexylidenebis-phenol dimethanesulfonate
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Overview
Description
4,4’-Cyclohexylidenebis-phenol dimethanesulfonate is a synthetic compound with the molecular formula C20H24O6S2 and a molecular weight of 424.5 g/mol.
Preparation Methods
The synthesis of 4,4’-Cyclohexylidenebis-phenol dimethanesulfonate typically involves the reaction of cyclohexanone with phenol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize efficiency and output .
Chemical Reactions Analysis
4,4’-Cyclohexylidenebis-phenol dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of cyclohexylidenebis-phenol derivatives.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of substituted phenol derivatives.
Scientific Research Applications
4,4’-Cyclohexylidenebis-phenol dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of high-performance plastics and resins, owing to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-Cyclohexylidenebis-phenol dimethanesulfonate involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,4’-Cyclohexylidenebis-phenol dimethanesulfonate can be compared with other similar compounds such as:
Bisphenol A: Known for its use in plastics, but with different chemical properties and applications.
Bisphenol F: Another bisphenol derivative with distinct industrial uses.
Bisphenol S: Often used as a substitute for Bisphenol A in various applications.
Properties
IUPAC Name |
[4-[1-(4-methylsulfonyloxyphenyl)cyclohexyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6S2/c1-27(21,22)25-18-10-6-16(7-11-18)20(14-4-3-5-15-20)17-8-12-19(13-9-17)26-28(2,23)24/h6-13H,3-5,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNVQZPFFGDIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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